

Amoxicillin Sodium: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Amoxicillin (sodium)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amoxicillin sodium, a widely used semi-synthetic antibiotic. It covers its core chemical and physical properties, mechanism of action, synthesis, and analytical methodologies, tailored for a scientific audience.

Core Properties of Amoxicillin Sodium

Amoxicillin sodium is the monosodium salt of amoxicillin, a broad-spectrum β -lactam antibiotic. [1][2] It is frequently used in clinical settings to treat a variety of bacterial infections.[3]

Physicochemical Data

The fundamental physicochemical properties of Amoxicillin sodium are summarized below.

Property	Value	Reference
CAS Number	34642-77-8	[4] [5] [6]
Molecular Formula	$C_{16}H_{18}N_3NaO_5S$	[4] [5]
Molecular Weight	387.39 g/mol	[4] [5] [6]
Appearance	White powder	[7]
Solubility	Very soluble in water; sparingly soluble in anhydrous ethanol; very slightly soluble in acetone. Soluble in DMSO.	[2] [8] [9]
Storage Conditions	2-8°C	[4]

Mechanism of Action

Amoxicillin sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[10\]](#)[\[11\]](#) This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[\[10\]](#)[\[12\]](#)

The key steps in its mechanism of action are:

- **Target Binding:** Amoxicillin, like other β -lactam antibiotics, targets and binds to Penicillin-Binding Proteins (PBPs).[\[4\]](#)[\[10\]](#) These enzymes are located on the inner membrane of the bacterial cell wall.[\[1\]](#)
- **Inhibition of Transpeptidation:** The binding of amoxicillin to PBPs inactivates these enzymes, specifically inhibiting the transpeptidase activity required for the final step of peptidoglycan synthesis.[\[12\]](#)
- **Cell Wall Disruption:** This inhibition prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[\[1\]](#)[\[10\]](#)
- **Cell Lysis:** The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[\[1\]](#)[\[10\]](#)

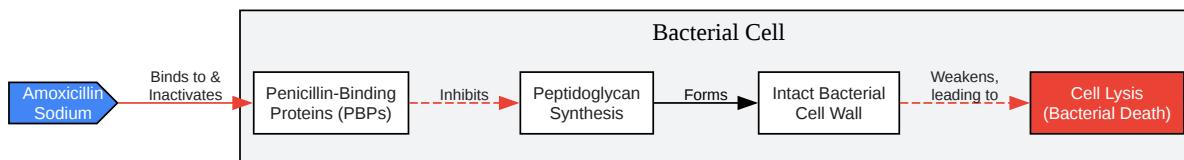
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Fig. 1: Mechanism of action of Amoxicillin sodium.

Experimental Protocols

This section details methodologies for the synthesis and analysis of Amoxicillin sodium, crucial for research and quality control.

Synthesis of Amoxicillin Sodium

Amoxicillin sodium is typically prepared from Amoxicillin trihydrate. The following protocol is based on a common method involving a salt-forming agent.

Objective: To synthesize sterile Amoxicillin sodium from Amoxicillin trihydrate.

Materials:

- Amoxicillin trihydrate
- Methyl acetate
- Methanol
- Triethylamine
- Sodium 2-ethylhexanoate
- Sterile filtration system (0.22 µm)

Protocol:

- Solution A Preparation: Dissolve Amoxicillin trihydrate (e.g., 50 g) in a solvent mixture of methyl acetate (92 mL), triethylamine (34 g), and methanol (52 mL).[2] Stir until a clear solution is obtained.
- Sterile Filtration of Solution A: Pass the resulting solution through a sterile filtration system. [13]
- Solution B Preparation: Dissolve the salt-forming agent, sodium 2-ethylhexanoate (e.g., 34 g), in a solvent mixture of methyl acetate (92 mL) and methanol (52 mL).[2]
- Sterile Filtration of Solution B: Pass the sodium 2-ethylhexanoate solution through a sterile filtration system.[2][13]
- Reaction: Slowly add the filtered Solution B to the filtered Solution A while maintaining the reaction temperature between 0-5°C.[2]
- Crystallization: After a reaction time of approximately 80 minutes, add additional methyl acetate (e.g., 10 mL) to promote the precipitation of the product.[2][13]
- Isolation and Drying: Collect the precipitate by filtration, wash it with methyl acetate, and dry the final product at a temperature below 50°C to yield sterile Amoxicillin sodium.[2]

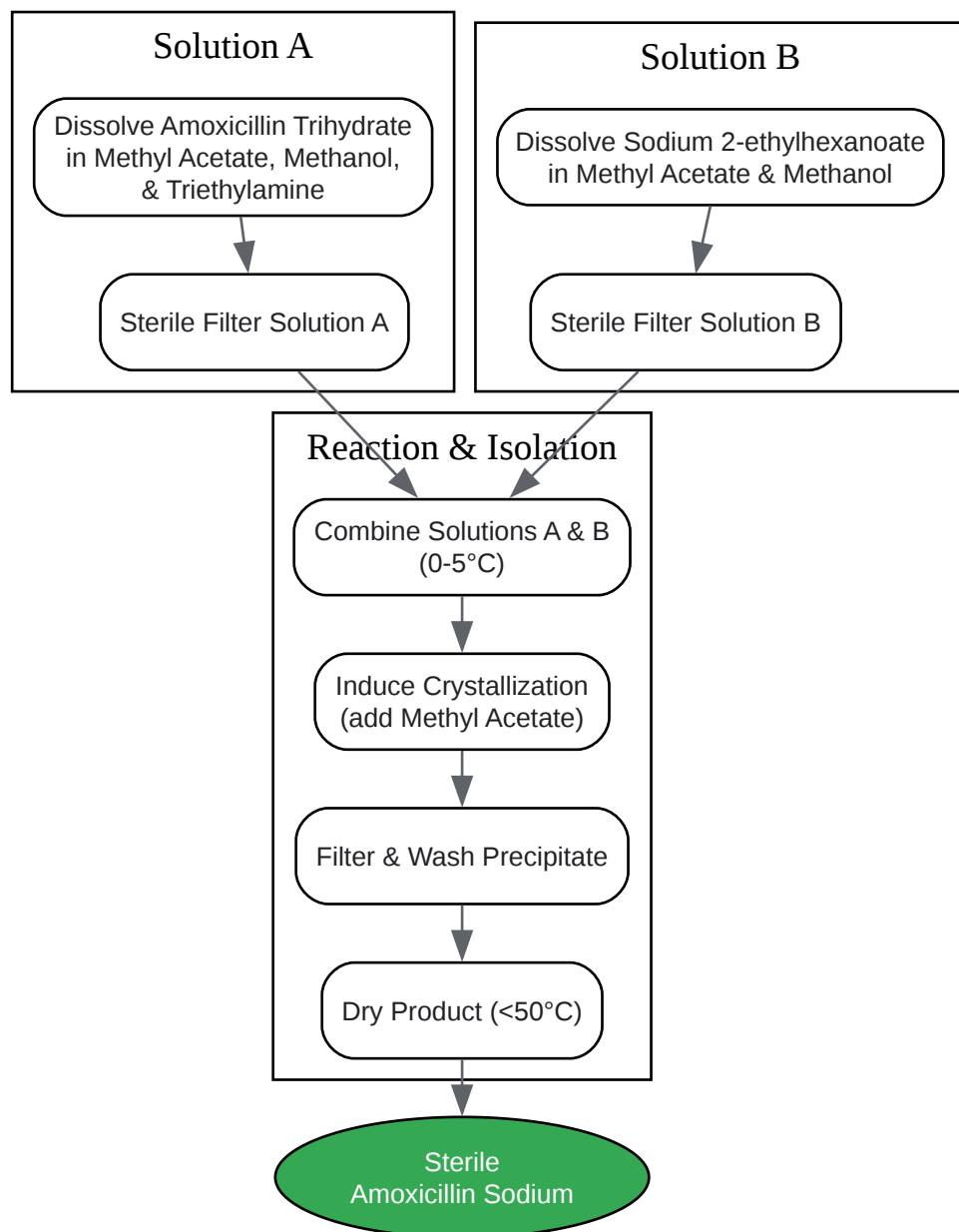
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Fig. 2: General workflow for the synthesis of Amoxicillin sodium.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the assay and quality control of Amoxicillin sodium, ensuring its potency and purity. The following is a representative RP-HPLC method.

Objective: To quantify Amoxicillin in a sample using a validated RP-HPLC method.

Instrumentation & Conditions:

Parameter	Specification	Reference
Chromatography System	Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection	[4]
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m particle size)	[4]
Mobile Phase	Acetonitrile : 0.1 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.0) (3:97 v/v)	[5]
Flow Rate	1.0 mL/minute	[5]
Detection Wavelength	230 nm	[5]
Injection Volume	10 μ L	[5]
Column Temperature	Ambient	[11]

Reagent and Sample Preparation:

- Diluent/Buffer Preparation: Prepare a 6.8 g/L solution of monobasic potassium phosphate in water. Adjust the pH to 5.0 with a 45% (w/w) potassium hydroxide solution.[5]
- Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio. Filter the mobile phase through a 0.45 μ m membrane filter and degas using an ultrasonic bath before use.[4]
- Standard Solution Preparation: Accurately weigh and dissolve USP Amoxicillin Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 1.2 mg/mL). Use this solution within 6 hours.[13]

- Sample Solution Preparation: Prepare a sample solution of Amoxicillin sodium in the diluent to achieve a theoretical concentration similar to the standard solution. Pass the solution through a filter (e.g., 1 μ m or finer) before injection. Use this solution within 6 hours.[13]

Chromatographic Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor). The relative standard deviation for replicate injections should be NMT 1.5%.[13]
- Inject the sample solution.
- Identify the amoxicillin peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the amount of Amoxicillin in the sample by comparing the peak area of the sample to the peak area of the standard.

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